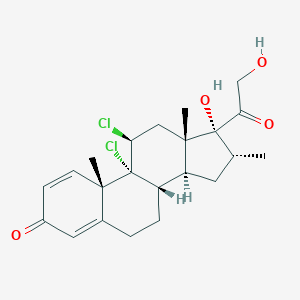
Morpholin-2-ol hydrochloride
Übersicht
Beschreibung
Morpholin-2-ol hydrochloride is a compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 . It is a solid substance that is stored in a dry room at normal temperature . The IUPAC name for this compound is 2-morpholinol hydrochloride .
Synthesis Analysis
The synthesis of morpholine derivatives, including Morpholin-2-ol hydrochloride, has been a subject of research. One method involves the use of 1,2-amino alcohols and related compounds as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used to synthesize various mono-, di-, and trisubstituted morpholines .Molecular Structure Analysis
The molecular structure of Morpholin-2-ol hydrochloride is characterized by the presence of a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Chemical Reactions Analysis
Morpholines, including Morpholin-2-ol hydrochloride, are frequently found in biologically active molecules and pharmaceuticals. The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Physical And Chemical Properties Analysis
Morpholin-2-ol hydrochloride has a molecular weight of 139.58 g/mol . It is a solid substance that is stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Biochemistry: Enzyme Inhibition Studies
Morpholin-2-ol hydrochloride: is utilized in biochemistry for studying enzyme inhibition. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
Pharmacology: Drug Development
In pharmacology, Morpholin-2-ol hydrochloride serves as a scaffold for developing new drugs. Its morpholine ring is a common feature in many pharmacologically active compounds, making it valuable for synthesizing novel therapeutic agents with potential anti-inflammatory and analgesic properties .
Organic Synthesis: Building Block for Heterocycles
This compound is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds. It’s used to synthesize morpholine derivatives, which are integral to various natural products and pharmaceuticals .
Materials Science: Polymer Research
Morpholin-2-ol hydrochloride: finds applications in materials science, especially in polymer research. It can be involved in the synthesis of poly(aminoesters), which have numerous applications due to their excellent properties, such as biodegradability and biocompatibility .
Analytical Chemistry: Reference Standards
In analytical chemistry, Morpholin-2-ol hydrochloride is used as a reference standard. Its well-defined properties allow for accurate calibration of analytical instruments, ensuring precise measurements in various chemical analyses .
Environmental Science: Green Catalysis
The compound is also significant in environmental science, particularly in green catalysis. It’s part of sustainable procedures for functionalizing morpholin-2-ones, which is important for developing environmentally friendly synthetic methods .
Safety and Hazards
Morpholin-2-ol hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Morpholin-2-ol hydrochloride, also known as Morpholine, is a heterocyclic organic compound .
Mode of Action
Morpholine is a base, and when treated with hydrochloric acid, it generates the salt morpholinium chloride
Biochemical Pathways
One study suggests that morpholine derivatives can inhibit the 5-lipoxygenase and cyclooxygenase pathways, which are involved in inflammation and fever
Action Environment
It’s known that morpholin-2-ol hydrochloride should be stored in a dry room at normal temperature . This suggests that temperature and humidity could potentially affect the stability of Morpholin-2-ol hydrochloride.
Eigenschaften
IUPAC Name |
morpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTZPYZTYZBPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508902 | |
| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-2-ol hydrochloride | |
CAS RN |
79323-24-3 | |
| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















